(E)-4-(2-(Furan-2-yl)vinyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-[(E)-2-(furan-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C12H11NO/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-9H,13H2/b8-5+ |
InChI Key |
TVTLTUJSAHLADI-VMPITWQZSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
C1=COC(=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Significance of Furan and Aniline Moieties in Organic Synthesis and Functional Materials
The furan (B31954) and aniline (B41778) components of (E)-4-(2-(Furan-2-yl)vinyl)aniline are fundamental building blocks in organic chemistry, each contributing distinct and valuable characteristics.
Furan Moiety:
The furan ring is an electron-rich five-membered aromatic heterocycle containing an oxygen atom. Its key contributions include:
Reactivity: The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions. It can also participate in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net
Structural Rigidity and Planarity: The furan ring introduces a degree of rigidity and planarity to the molecule, which can influence its packing in the solid state and its interaction with other molecules. researchgate.net
Biomass-Derived Source: Furan and its derivatives, like furfural (B47365), can be produced from agricultural byproducts, making them attractive starting materials from a green chemistry perspective.
Applications in Materials and Medicine: Furan-containing compounds have been investigated for a wide range of applications, including as components of conducting polymers, pharmaceuticals, and agrochemicals. researchgate.netsioc-journal.cn They have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. utripoli.edu.ly
Aniline Moiety:
Aniline, a benzene (B151609) ring with an attached amino group, is a cornerstone of industrial and synthetic chemistry. Its significance lies in:
Nucleophilicity and Basicity: The amino group is nucleophilic and basic, allowing it to readily participate in a variety of reactions, including acylation, alkylation, and diazotization.
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring.
Polymer Science: Aniline is the monomer for polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.govacs.org The aniline moiety in the title compound suggests potential for electropolymerization. smolecule.com
Pharmaceutical and Dye Industries: Aniline and its derivatives are crucial intermediates in the synthesis of a vast array of dyes and pharmaceuticals. solubilityofthings.com
The combination of the electron-rich furan and the electron-donating aniline group within the same molecule creates a push-pull system that can lead to interesting electronic and optical properties.
The Role of the E Vinyl Linker in Extended Conjugated Systems and Optoelectronic Properties
Extended Conjugation: The vinyl group extends the π-conjugated system of the molecule, allowing for delocalization of electrons across the furan (B31954) ring, the vinyl bridge, and the aniline (B41778) ring. This extended conjugation is fundamental to the molecule's electronic and optical properties. nih.gov
Planarity and Rigidity: The (E) configuration of the vinyl linker promotes a more planar and rigid molecular structure. researchgate.net This planarity can enhance intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic materials. researchgate.net
Tuning Optoelectronic Properties: The presence and nature of the vinyl linker significantly influence the optoelectronic properties of conjugated molecules. rsc.orgacs.org It can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap and the absorption and emission characteristics of the material. rsc.orgacs.org In some polymer systems, a vinylene linker has been shown to lead to a lower bandgap and higher planarity compared to other linkers. rsc.org
Charge Transfer: The vinyl bridge acts as a conduit for intramolecular charge transfer (ICT) between the electron-donating aniline and the rest of the conjugated system. This ICT character is often responsible for the unique photophysical properties of such molecules. nih.gov
Overview of Academic Research Trajectories for Analogous Styryl Aniline and Furan Substituted Compounds
The study of (E)-4-(2-(Furan-2-yl)vinyl)aniline is informed by a significant body of research on structurally related compounds, particularly styryl-aniline derivatives and other furan-substituted molecules.
Styryl-Aniline Derivatives:
Styryl-aniline compounds, which feature a phenyl ring instead of a furan (B31954) ring attached to the vinyl group, have been extensively investigated for various applications:
Nonlinear Optics (NLO): The extended π-conjugation in styryl-aniline derivatives makes them promising candidates for NLO materials.
Organic Light-Emitting Diodes (OLEDs): These compounds are explored as emitters and charge transport materials in OLEDs. solubilityofthings.com
Biological Activity: Styryl-aniline derivatives have been designed and synthesized as ligands for biological targets, such as alpha-synuclein (B15492655) aggregates in the context of Parkinson's disease research. nih.gov Some have also been investigated for their anti-proliferative activities. ijper.orgijper.org
Furan-Substituted Compounds:
Research into furan-substituted compounds is a vibrant area, driven by the versatility of the furan moiety:
Medicinal Chemistry: A wide array of furan-containing molecules have been synthesized and evaluated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. utripoli.edu.ly The specific substitution pattern on the furan ring can significantly influence biological activity. researchgate.net
Materials Science: Furan-based polymers and small molecules are being developed for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.net The ability of furan groups to participate in reversible Diels-Alder reactions has also been utilized in the development of self-healing polymers. mdpi.comresearchgate.net
Synthesis and Functionalization: A significant portion of research focuses on developing new and efficient synthetic methods to access functionalized furan derivatives. sioc-journal.cnarkat-usa.orgroyalsocietypublishing.orgroyalsocietypublishing.org
The study of this compound builds upon the knowledge gained from these related classes of compounds, with the expectation that the unique combination of furan, vinyl, and aniline (B41778) moieties will yield novel properties and applications.
Synthetic Strategies for this compound: A Detailed Examination
The synthesis of this compound, a molecule incorporating a furan ring, an aniline moiety, and a stereochemically defined vinyl bridge, can be achieved through various established and targeted organic chemistry methodologies. These approaches often involve multi-step sequences and catalytic reactions to construct the desired furan-aniline scaffold and the conjugated vinyl linkage with E-stereoselectivity.
Computational and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules. researchgate.net Calculations are often performed using hybrid functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), to provide a balance between accuracy and computational cost. nih.govacs.org
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For (E)-4-(2-(Furan-2-yl)vinyl)aniline, these calculations predict a largely planar conformation. This planarity involves the aniline (B41778) ring, the vinyl bridge (-CH=CH-), and the furan (B31954) ring, which maximizes the π-conjugation across the molecule. The (E)-configuration of the vinyl double bond is confirmed as the more stable isomer. bohrium.com The optimized geometry reveals specific bond lengths and angles that are in good agreement with experimental data for similar compounds. acs.org The molecule consists of a furan ring connected to a pyridine (B92270) ring through a hydrazone linkage, where electronic coupling creates intramolecular charge transfer. openaccesspub.org
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. researchgate.net
For this compound, which can be seen as a donor-π-bridge system, the HOMO is predominantly localized on the electron-donating aniline moiety. In contrast, the LUMO is distributed across the π-conjugated system, including the vinyl linker and the furan ring. bohrium.comrsc.org This spatial separation of the HOMO and LUMO facilitates an intramolecular charge transfer (ICT) upon electronic excitation. rsc.org
Table 2: Representative FMO Energies for this compound based on similar compounds.
NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. researchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). For this compound, significant interactions are observed that confirm the flow of electron density from the electron-rich aniline part to the rest of the molecule.
Key interactions include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aniline ring and the delocalization from the π orbitals of the aniline ring and furan ring into the π* orbitals of the vinyl bridge. These interactions stabilize the molecule and are indicative of a strong ICT character. openaccesspub.org
The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It illustrates the charge distribution by color-coding the electrostatic potential on the molecular surface. In the MEP map of this compound, regions of negative potential (typically red and yellow) correspond to sites susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.
The most negative potential is expected to be localized around the electronegative oxygen atom of the furan ring and, to a lesser extent, the nitrogen atom of the amine group. researchgate.net The hydrogen atoms of the amine group would exhibit the most positive potential. This mapping is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.gov
Time-Dependent DFT (TD-DFT) for Excited State Properties
TD-DFT is the method of choice for studying the properties of electronic excited states and for simulating UV-Vis absorption spectra. acs.org For this compound, TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the absorption bands. rsc.org
The lowest energy electronic transition is typically from the HOMO to the LUMO, which, as noted, has a strong ICT character. rsc.org Calculations performed in different solvents using a continuum model (like CPCM) can also predict solvatochromic effects—the shift in absorption wavelength with solvent polarity. d-nb.info
Table 3: Predicted Electronic Transitions for this compound from TD-DFT.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental results for structural validation. nih.gov
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used within a DFT framework, is a reliable way to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for the vinylic and aromatic protons and carbons are sensitive to the electronic environment created by the π-conjugated system.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR spectrum. openaccesspub.org The analysis of these vibrational modes allows for the assignment of key functional groups. For this molecule, characteristic peaks would include the N-H stretching of the amine group, the C=C stretching of the vinyl group and aromatic rings, and the asymmetric and symmetric C-O-C stretching of the furan ring. openaccesspub.org
UV-Vis Spectroscopy: As discussed in the TD-DFT section, theoretical calculations can accurately predict the electronic absorption spectrum, providing λmax values that correspond to the electronic transitions within the molecule. science.gov
Table 4: Summary of Predicted Spectroscopic Parameters.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms involving complex organic molecules like this compound. While specific computational studies on the reaction mechanisms of this exact molecule are not extensively documented in the reviewed literature, insights can be drawn from theoretical investigations of related furan and aniline derivatives. Methodologies such as Density Functional Theory (DFT) are commonly employed to model reaction pathways, identify transition states, and calculate activation energies.
For instance, in studies of reactions involving anilines and furan-containing compounds, DFT calculations have been instrumental. Theoretical investigations on the addition of anilines to quinone rings have utilized DFT to compare different reaction pathways, such as addition/oxidation versus substitution mechanisms. acs.org These studies calculate the Gibbs free energies of reaction (ΔG_r) to predict the thermodynamic favorability of different products. acs.org The nature of stationary points on the potential energy surface is characterized by frequency calculations, where minima have all positive frequencies and transition states possess a single imaginary frequency. acs.org
In a similar vein, the investigation of laccase-catalyzed oxidation of aromatic amines, including vinyl anilines, has proposed reaction mechanisms that could be computationally modeled. mdpi.com For example, the enzymatic oxidation of (E)-4-vinyl aniline was observed to yield a cyclobutane (B1203170) dimer, a reaction that could be explored through computational modeling to understand the [2+2] cycloaddition pathway. mdpi.com
Furthermore, computational studies on the Nazarov-like electrocyclization of compounds derived from the condensation of furfural (B47365) and anilines have been performed. acs.org DFT calculations, for instance at the B3LYP-D3/def2TZVPP/SMD(ACN) level of theory, have been used to identify the rate-limiting step and calculate the associated activation free energy (ΔG‡) and activation volumes (Δ‡V). acs.org Such calculations are crucial for understanding how factors like pressure can influence reaction outcomes. acs.org
A hypothetical computational study on a reaction involving this compound, for example, its participation in a Diels-Alder reaction where the furan acts as a diene, would likely involve the computational steps outlined in the table below.
| Computational Step | Description | Typical Software/Method | Expected Output |
| Geometry Optimization | Optimization of the ground state geometries of reactants, transition states, and products. | Gaussian, ORCA / DFT (e.g., B3LYP/6-31G(d)) | Optimized 3D coordinates, electronic energies. |
| Frequency Calculation | Calculation of vibrational frequencies to confirm the nature of stationary points (minima or transition states). | Gaussian, ORCA / DFT (e.g., B3LYP/6-31G(d)) | Zero imaginary frequencies for minima, one for transition states. |
| Transition State Search | Location of the transition state structure connecting reactants and products. | Berny algorithm, QST2, QST3 | Geometry and energy of the transition state. |
| Intrinsic Reaction Coordinate (IRC) | Calculation of the minimum energy path connecting the transition state to the reactants and products. | Gaussian, ORCA | Confirmation that the located TS connects the desired reactant and product. |
| Energy Profile Construction | Calculation of relative energies of all species to construct a reaction energy profile. | Single-point energy calculations with a larger basis set. | Activation energy barriers and reaction enthalpies. |
These computational approaches allow for a detailed, molecular-level understanding of reaction pathways, substituent effects, and the influence of external conditions on the reactivity of this compound.
Solvent Effects on Electronic Structure and Properties
The surrounding solvent medium can significantly influence the electronic structure and photophysical properties of molecules, particularly those with donor-π-acceptor architectures like this compound. Computational methods are essential for modeling these solvent effects, often employing either implicit (continuum) or explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (IEFPCM, C-PCM) or the universal SMD solvation model, are widely used. nih.govsemanticscholar.org These models represent the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects like polarization. For example, first-principles calculations to predict the pKa of anilines in aqueous solution have successfully used models like the surface and volume polarization for electrostatic interaction (SVPE) model, IEFPCM, and the conductor-like screening solvation model (COSMO). nih.gov
Time-Dependent Density Functional Theory (TD-DFT) combined with continuum models is frequently used to study solvatochromism—the change in absorption or emission spectra with solvent polarity. researchgate.netbohrium.com For related chalcone (B49325) derivatives, TD-DFT calculations have shown bathochromic (red) shifts in absorption and fluorescence spectra as solvent polarity increases, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net This suggests that polar solvents stabilize the excited state more than the ground state. researchgate.net
Explicit solvation models, where individual solvent molecules are included in the quantum mechanical calculation, can provide a more detailed picture, especially when specific solute-solvent interactions like hydrogen bonding are important. rsc.org For instance, in the study of nitrophenols, explicit solvent calculations revealed that strong interactions between a 2-propanol molecule and a nitro group in the excited state were responsible for enhanced reactivity, an effect not fully captured by continuum models alone. rsc.org
For this compound, a computational study of solvent effects would likely reveal changes in its frontier molecular orbitals (HOMO and LUMO), which in turn affect its electronic transitions and reactivity.
The table below summarizes the expected impact of different solvent environments on the key electronic properties of this compound, based on general principles and studies of similar molecules.
| Property | Gas Phase (Hypothetical) | Nonpolar Solvent (e.g., Benzene) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Water) |
| HOMO-LUMO Gap (eV) | Highest | High | Lower | Lowest |
| Absorption Maximum λmax (nm) | Shortest | Short | Longer | Longest |
| Emission Maximum λem (nm) | Shortest | Short | Longer | Longest |
| Stokes Shift (nm) | Smallest | Small | Larger | Largest |
| Dipole Moment (Debye) | Lowest | Low | Higher | Highest |
This table represents expected trends based on computational studies of similar D-π-A systems. semanticscholar.orgresearchgate.net
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and is expected to decrease with increasing solvent polarity, suggesting enhanced reactivity in polar environments. nih.gov The bathochromic shifts in λmax and λem are characteristic of intramolecular charge transfer (ICT) upon excitation, a common feature in molecules with electron-donating (aniline) and electron-accepting/π-conjugating (furan-vinyl) moieties. researchgate.net The stabilization of the charge-separated excited state by polar solvents accounts for this phenomenon. semanticscholar.orgresearchgate.net
Photophysical Properties and Optoelectronic Behavior
Fluorescence Quantum Yields and Lifetimes
The efficiency and dynamics of the emission process are quantified by the fluorescence quantum yield (Φ_F) and the fluorescence lifetime (τ_F). The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the fluorescence efficiency. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. Both parameters are intrinsically linked to the competition between radiative (fluorescence) and non-radiative decay pathways.
Generally, furan-containing styryl dyes can exhibit significant fluorescence. For example, a two-arm bis[(dimethylamino)styryl]benzene derivative with a central furan (B31954) ring displays high fluorescence quantum yields. Another NIR-emitting cyanine (B1664457) dye incorporating a furan-styryl segment reported a fluorescence quantum yield of approximately 0.26 in dichloromethane. However, the quantum yield is often strongly dependent on solvent polarity. For many D-π-A dyes, the fluorescence quantum yield decreases as the solvent polarity increases. This quenching in polar solvents is often attributed to the stabilization of a non-emissive or weakly emissive intramolecular charge transfer (ICT) state, which promotes non-radiative decay pathways. For instance, one study on D-A-D fluorescent dyes showed the quantum yield dropping from over 60% in a non-polar solvent to under 10% in a polar one. In some cases, the quantum yield in aqueous solutions can be dramatically reduced.
The fluorescence lifetime (τ_F) for these types of dyes is typically in the nanosecond range. Time-resolved fluorescence spectroscopy on oligomers composed of triphenylamine (B166846) and furan groups linked by a vinyl bridge—a very close analogue—revealed an ultrafast decay process of around 10 picoseconds in polar solvents, in addition to longer-lived components. This suggests complex excited-state dynamics involving multiple decay pathways.
The radiative (k_r) and non-radiative (k_nr) decay rate constants can be determined from the quantum yield and lifetime using the following relationships:
k_r = Φ_F / τ_F
k_nr = (1 - Φ_F) / τ_F
Studies on analogous D-π-A thiophene (B33073) derivatives show a clear dependence of these rate constants on solvent polarity. Typically, in non-polar solvents, the radiative rate constant (k_r) is dominant, leading to high fluorescence quantum yields. In contrast, in highly polar solvents, the non-radiative rate constant (k_nr) often increases significantly, leading to a decrease in fluorescence efficiency.
Electrochemical Characterization and Redox Behavior
Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials
Cyclic voltammetry is a potent electrochemical technique used to investigate the redox behavior of molecules. For (E)-4-(2-(Furan-2-yl)vinyl)aniline, CV is employed to determine the potentials at which the molecule undergoes oxidation and reduction. The monomer features both furan (B31954) and aniline (B41778) moieties, which are known to be electrochemically active.
During the anodic (positive) scan, the compound is expected to show an irreversible oxidation peak at a potential corresponding to the formation of a radical cation on the aniline nitrogen. This initial oxidation is a critical step for electropolymerization. scispace.com Studies on the closely related compound 4-(2-furyl) benzenamine (FBA), which lacks the vinyl linker, show an oxidation peak, providing a valuable reference. researchgate.net The oxidation process for aniline itself is well-documented and typically occurs at positive potentials. srce.hr The presence of the electron-rich furan ring is expected to influence this oxidation potential. A reduction peak for the monomer is often not observed within the typical solvent window, indicating that the reduction of the species is more difficult.
Table 1: Representative Anodic Peak Potential for a Furan-Aniline Analogous Monomer
| Compound | Anodic Peak Potential (E_pa) vs. Ag/AgCl | Electrolyte/Solvent | Reference |
|---|---|---|---|
| 4-(2-furyl) benzenamine (FBA) | ~0.9 V | H₂SO₄ / H₂O | researchgate.net |
This interactive table shows the oxidation potential for a compound structurally similar to this compound, illustrating the potential at which the crucial first step of electropolymerization occurs.
Electrochemical Impedance Spectroscopy (EIS) and Charge Transfer Resistance
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of an electrode system, particularly after a polymer film has been deposited on its surface. mdpi.comdtu.dk By applying a small sinusoidal AC voltage over a range of frequencies, EIS can model the interface as an equivalent electrical circuit. mdpi.com
For a conductive film of poly(this compound) on an electrode, a common model is the Randles equivalent circuit. This circuit includes the solution resistance (R_s), the double-layer capacitance (C_dl), and, most importantly, the charge transfer resistance (R_ct). biologic.net The charge transfer resistance (R_ct) quantifies the difficulty of electron transfer at the electrode/polymer/electrolyte interface. A lower R_ct value indicates faster charge transfer kinetics and better performance for applications like sensors or electrochromic devices. While specific EIS data for poly(this compound) is not detailed in the provided search results, the technique is standard for characterizing such polymer films. mdpi.com
Table 2: Typical Parameters Determined by EIS for a Modified Electrode
| Parameter | Symbol | Description |
|---|---|---|
| Solution Resistance | R_s | The resistance of the electrolyte solution between the working and reference electrodes. |
| Charge Transfer Resistance | R_ct | The resistance to the transfer of electrons across the electrode-electrolyte interface. |
| Double-Layer Capacitance | C_dl | The capacitance formed at the interface between the electrode and the electrolyte. |
This interactive table outlines the key parameters obtained from an EIS experiment, which are crucial for evaluating the performance of the polymer film.
Determination of HOMO and LUMO Energy Levels from Electrochemical Data
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier orbitals that play a key role in the electronic and optical properties of a material. The energy levels of these orbitals can be estimated from cyclic voltammetry data.
The HOMO energy level is related to the onset potential of oxidation (E_ox_onset), while the LUMO energy level is related to the onset potential of reduction (E_red_onset). The following empirical equations are commonly used, often with ferrocene (B1249389) as an internal standard (whose oxidation is assumed to be -4.8 eV relative to a vacuum): researchgate.net
E_HOMO = -e [E_ox_onset - E_ferrocene + 4.8] eV E_LUMO = -e [E_red_onset - E_ferrocene + 4.8] eV
Using the oxidation potential of the analogous compound 4-(2-furyl) benzenamine (~0.9 V), an approximate HOMO level can be estimated. researchgate.net The electrochemical band gap (E_g) can then be calculated as the difference between the LUMO and HOMO levels. These values are critical for designing organic electronic devices, such as solar cells, to ensure efficient charge transfer between different material layers.
Table 3: Estimated Electrochemical Properties of a Furan-Aniline Analogue
| Property | Symbol | Estimated Value (eV) | Method of Determination | Reference |
|---|---|---|---|---|
| HOMO Energy Level | E_HOMO | -5.34 | Calculated from CV oxidation onset | researchgate.net |
| LUMO Energy Level | E_LUMO | -2.34 | Calculated from E_HOMO and Optical Band Gap | researchgate.net |
| Electrochemical Band Gap | E_g | 3.00 | From UV-vis spectroscopy | researchgate.net |
This interactive table presents the estimated frontier orbital energy levels and band gap for a compound analogous to this compound, highlighting its potential semiconductor properties.
Electroactivity and Electropolymerization Studies for Conductive Film Formation
This compound is designed as a monomer for the synthesis of conducting polymers. The process of electropolymerization is a key method for creating thin, uniform, and adherent polymer films directly onto an electrode surface. This process involves the oxidative coupling of monomer units. scispace.com
The electropolymerization of this compound would be achieved by repeatedly cycling the potential of a working electrode in a solution containing the monomer and a suitable electrolyte. acs.org During the initial anodic scan, the monomer oxidizes to a radical cation. These radical cations then couple, eventually forming a conjugated polymer film that deposits onto the electrode. Studies on related furan-aniline structures have demonstrated successful electrochemical synthesis of the corresponding polymer, poly(4-(2-furyl) benzenamine) (PFBA), via this cyclic potential sweep method. researchgate.net
The resulting polymer film is electroactive, meaning it can be reversibly switched between its neutral and oxidized (doped) states by applying an electrical potential. This switching is accompanied by a change in conductivity and color, making the material suitable for applications such as electrochromic devices, sensors, and corrosion protection coatings. researchgate.net
Advanced Applications in Materials Science
Second-Order and Third-Order Nonlinear Optical (NLO) Materials and Chromophores
Structure-Property Relationships for Enhanced NLO Response
The NLO response of a D-π-A chromophore is directly related to the strength of its donor and acceptor groups and the efficiency of the π-conjugated bridge connecting them. A strong donor, like the aniline (B41778) in (E)-4-(2-(Furan-2-yl)vinyl)aniline, increases the molecular polarizability. The furan-vinyl bridge facilitates intramolecular charge transfer (ICT) from the donor to an attached acceptor upon excitation by an intense light source. The efficiency of this ICT is a key determinant of the first hyperpolarizability (β), a measure of the second-order NLO activity. Research on analogous systems shows that the nature of the π-bridge is crucial; for instance, replacing thiophene (B33073) with furan (B31954) can modulate the electronic and optical properties due to furan's distinct aromaticity and electron-donating character. rsc.org
Rational Design Principles for Donor-π-Acceptor Systems
The rational design of potent NLO chromophores involves the strategic selection of D, π, and A components. This compound serves as an ideal D-π platform. To complete the NLO chromophore, a strong electron-acceptor group must be attached to the vinyl or furan end of the molecule. Common and effective acceptors include moieties based on tricyanofuran (TCF) or nitrobenzene. optica.orgrsc.org
The design principle is to create a molecule with a large change in dipole moment between its ground and excited states. The process involves:
Donor Selection : The aniline group provides strong electron-donating capability.
π-Bridge Optimization : The furan-vinyl system offers a highly polarizable and electronically efficient bridge. Studies on similar structures have shown that modifications to the π-bridge, such as adding ethylenedioxy groups, can enhance structural stability and improve NLO properties. optica.org
Acceptor Integration : A strong electron-withdrawing group is attached to the terminus of the π-bridge to maximize the ICT character and, consequently, the NLO response.
By following these principles, this compound can be systematically elaborated into high-performance NLO chromophores for applications in electro-optic modulators and other photonic devices. tandfonline.com
Building Blocks for Functional Polymers and Oligomers
The ability of this compound to undergo polymerization makes it a valuable monomer for creating functional organic materials. The resulting polymers possess extended π-conjugation along their backbone, a prerequisite for electrical conductivity and other interesting optoelectronic properties.
Synthesis and Characterization of Conducting Polymers
The monomer, also known as 4-(2-Furyl) benzenamine (FBA), can be electrochemically polymerized to form poly(4-(2-furyl) benzenamine) (PFBA). researchgate.net This process is typically carried out in an acidic medium using a cyclic potential sweep method. researchgate.net The resulting polymer film can be characterized by various techniques to understand its structure and properties.
Cyclic Voltammetry (CV) : Confirms the successful deposition of an electroactive polymer film and provides information about its redox behavior.
Infrared (IR) and UV-vis Spectroscopy : Used to verify the chemical structure of the polymer and determine its electronic properties, such as the band gap. researchgate.net PFBA exhibits multicolor electrochromic behavior, changing from yellow in its reduced state to green in its oxidized state. researchgate.net
Scanning Electron Microscopy (SEM) : Reveals the morphology of the polymer film. PFBA has been shown to form a compact film, which is advantageous for applications such as corrosion protection. researchgate.net
The conductivity of copolymers of furan and aniline has been shown to increase with higher aniline content. acs.org The PFBA polymer itself has demonstrated superior performance in corrosion protection for steel compared to homopolymers of aniline (PANI) or furan (PFu), highlighting the synergistic benefits of combining these two moieties in a single polymer structure. researchgate.net
Development of Chemosensors and Molecular Probes for Environmental or Industrial Analytes
The inherent fluorescence and electronic properties of the this compound scaffold make it an attractive candidate for the development of chemosensors. The basic principle of a fluorescent chemosensor involves a receptor unit that selectively binds to a target analyte and a fluorophore unit that signals the binding event through a change in its optical properties (e.g., fluorescence intensity or color).
The structure of this compound contains both a furan ring and an aniline moiety, which can be chemically modified to act as binding sites. For instance, furan-based hydrazones have been successfully employed as fluorescent sensors for detecting anions like fluoride (B91410) and cyanide. mdpi.com Other furan-containing molecules have been developed as "turn-on" fluorescent sensors for toxic heavy metals such as mercury(II). mdpi.com
The aniline group can also be readily functionalized. For example, it can be converted into a Schiff base or an amide to create a specific binding pocket for a target ion or molecule. The binding event would perturb the intramolecular charge transfer (ICT) characteristics of the D-π system, leading to a detectable change in the fluorescence output. The high sensitivity of fluorescence-based detection makes such sensors suitable for identifying trace amounts of environmental or industrial analytes. researchgate.net
Selective Recognition of Metal Ions and Anions
The presence of heteroatoms, specifically the oxygen in the furan ring and the nitrogen in the aniline group, provides potential coordination sites for metal ions. The π-electron-rich system of the furan and benzene (B151609) rings can also participate in interactions with various analytes. While direct studies on the selective ion recognition of this compound are not extensively documented, research on structurally similar compounds provides strong evidence for its potential in this area.
A notable example is the fluorescent receptor 4-(2,6-di(furan-2-yl)pyridin-4-yl)-N,N-diphenylaniline (DFPDA), which features furan and aniline-like (diphenylamine) components. This compound has demonstrated selective detection of Iron (III) (Fe³⁺) ions in a water/DMSO solution. The binding of Fe³⁺ to the DFPDA molecule occurs with a binding constant of 3.75 x 10⁻⁵ M, and it can detect Fe³⁺ at concentrations as low as 52 nM. This is significantly lower than the guideline of 5.37 µM set by the Environmental Protection Agency, highlighting the high sensitivity of such molecular structures. The selectivity for Fe³⁺ was confirmed in the presence of various other metal ions, including Cu²⁺, K⁺, Cd²⁺, Co²⁺, Mn²⁺, Ni²⁺, Ba²⁺, Hg²⁺, Al³⁺, Pb²⁺, Zn²⁺, Ca²⁺, and Fe²⁺.
Given the structural similarities, it is plausible that this compound could also exhibit selective recognition for certain metal ions. The nitrogen atom of the aniline group and the oxygen atom of the furan ring can act as a bidentate or monodentate ligand, forming stable complexes with specific metal ions. The geometry and electronic properties of the resulting complex would determine the selectivity.
Regarding anion recognition, the potential for this compound is less direct. Anion sensing often relies on the formation of hydrogen bonds or other specific interactions. jyu.fi While the amine group in aniline can act as a hydrogen bond donor, the development of highly selective anion receptors typically requires more complex molecular designs. jyu.fi
Sensing Mechanisms (e.g., Absorption/Emission Changes upon Analyte Binding)
The sensing mechanism of compounds like this compound is primarily based on changes in their photophysical properties, such as absorption and fluorescence spectra, upon binding with an analyte. The extended π-conjugated system of the molecule is key to this functionality.
Upon interaction with a metal ion, several processes can occur that lead to a detectable signal:
Fluorescence Quenching or Enhancement: The binding of a metal ion can either quench or enhance the fluorescence of the molecule. In the case of the related compound DFPDA, the addition of Fe³⁺ leads to a significant quenching of its fluorescence emission. This quenching can be attributed to processes such as electron transfer or energy transfer from the excited state of the fluorophore to the metal ion. uzh.ch
Spectral Shifts: The binding of an analyte can alter the electronic distribution within the molecule, leading to a shift in the absorption and emission maxima. This can result in a colorimetric change visible to the naked eye. For instance, the interaction of a sensor with an analyte can induce a bathochromic (red) or hypsochromic (blue) shift in its absorption spectrum.
Intramolecular Charge Transfer (ICT): The aniline group acts as an electron donor and the furan-vinyl segment can act as an acceptor within the molecule. The binding of a metal ion to the coordination sites can modulate the efficiency of this ICT process, leading to changes in the fluorescence properties. researchgate.net
The table below summarizes the sensing performance of a structurally related furan-aniline derivative, DFPDA, for the detection of Fe³⁺.
| Sensor | Analyte | Binding Constant (M) | Limit of Detection (LOD) | Sensing Mechanism |
| 4-(2,6-di(furan-2-yl)pyridin-4-yl)-N,N-diphenylaniline (DFPDA) | Fe³⁺ | 3.75 x 10⁻⁵ | 52 nM | Fluorescence Quenching |
Data sourced from a study on a related diphenylaniline and furan-containing compound.
Corrosion Inhibition Mechanisms on Metal Surfaces (from a surface chemistry perspective)
Organic molecules containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netmdpi.com this compound possesses these key structural features, making it a promising candidate for corrosion inhibition. The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ajchem-a.com
From a surface chemistry perspective, the corrosion inhibition mechanism of this compound can be described through the following processes:
Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can occur through two primary modes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the aniline nitrogen can be protonated, leading to the adsorption of the cationic inhibitor on the cathodically charged sites of the metal surface. mdpi.com
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (nitrogen and oxygen) and the vacant d-orbitals of the metal atoms. The π-electrons of the furan and benzene rings can also contribute to the adsorption process. researchgate.net This mode of adsorption is generally stronger and more stable.
Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. The planarity of the this compound molecule, due to the vinyl bridge, allows for a high surface coverage, leading to the formation of a dense and effective barrier. acs.org This film acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. bohrium.com
Mixed-Type Inhibition: Furan derivatives and aniline-based inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. bohrium.com This is achieved by the adsorbed film impeding the diffusion of corrosive species to the metal surface and the diffusion of metal ions away from the surface.
The effectiveness of such inhibitors is often evaluated by their inhibition efficiency, which can be determined using electrochemical techniques. The adsorption behavior of these inhibitors on a metal surface frequently follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. researchgate.net
The table below presents the inhibition efficiencies of some related furan and aniline derivatives on different metals in acidic media, which supports the potential of this compound as a corrosion inhibitor.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |
| Furfuryl alcohol | Carbon Steel | 1 M HCl | High | Langmuir |
| Furfurylamine | Carbon Steel | 1 M HCl | High | Langmuir |
| 2-Methylfuran | Carbon Steel | 1 M HCl | High | Langmuir |
| N-(salicylaldehyde) 4-methoxy aniline | Mild Steel | 2 N HCl | 97 | Not Specified |
Data compiled from studies on various furan and aniline derivatives. bohrium.com
Chemical Reactivity and Mechanistic Studies
Nucleophilic Reactions Involving the Aniline (B41778) Moiety
The primary amino group attached to the benzene (B151609) ring is a potent nucleophilic center, making it amenable to a wide range of reactions typical of aromatic amines. These reactions allow for the straightforward derivatization of the aniline moiety, leading to compounds with potentially new and interesting properties.
Key nucleophilic reactions include:
Acylation: The amino group can readily react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is fundamental in modifying the electronic properties of the aniline ring, as the resulting amide group is less activating.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.
Schiff Base Formation: Condensation with aldehydes and ketones yields imines, also known as Schiff bases. This reaction is often reversible and catalyzed by acids. For instance, related furan-containing aniline derivatives have been reacted with various aldehydes to synthesize new aniline oxide compounds. rdd.edu.iq
Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer or related reactions.
Cyclization Reactions: The nucleophilic character of the aniline nitrogen is crucial in the synthesis of heterocyclic systems. For example, in reactions like the Doebner-von Miller synthesis, anilines react with α,β-unsaturated carbonyl compounds to form quinolines. eijppr.com
These derivatizations highlight the utility of the aniline group as a handle for synthetic modifications.
Electrophilic Aromatic Substitution on Furan (B31954) and Aniline Rings
Both the aniline and furan rings in (E)-4-(2-(Furan-2-yl)vinyl)aniline are highly activated towards electrophilic aromatic substitution (EAS), a reaction class that proceeds via a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The substituent groups already present on the aromatic rings govern the rate and regioselectivity of the substitution. wikipedia.org
Aniline Ring: The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). wikipedia.org Since the para position is occupied by the vinylfuran substituent, electrophilic attack is anticipated to occur predominantly at the ortho positions relative to the amino group.
The interplay between these two activated rings makes selective substitution a synthetic challenge, often requiring careful control of reaction conditions.
Cycloaddition Reactions (e.g., [2+2] olefin cycloaddition, [4+2] annulation in related systems)
The vinylfuran portion of the molecule provides a reactive site for various pericyclic reactions, offering pathways to complex cyclic and polycyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction): The furan ring can function as a diene in Diels-Alder reactions with suitable dienophiles, such as maleimides or maleic anhydride. core.ac.ukmdpi.com These reactions involving 2-vinylfurans typically proceed under thermal conditions. core.ac.uk The initial cycloaddition leads to an oxa-bridged cycloadduct, which can sometimes undergo subsequent rearrangements or aromatization. The reaction provides a powerful tool for constructing bicyclic systems.
[2+2] Olefin Cycloaddition: The vinyl group can participate in [2+2] cycloaddition reactions, particularly under photochemical conditions, to form cyclobutane (B1203170) rings. Research on similar structures, like cinnamic acid derivatives, has shown that template-directed photochemical [2+2] cycloadditions can yield cyclobutane products. thieme-connect.com More strikingly, a related compound, (E)-4-vinyl aniline, has been shown to undergo a biocatalytic [2+2] cycloaddition, demonstrating that this transformation can also be achieved enzymatically. researchgate.net
The table below summarizes cycloaddition reactions in systems related to this compound.
| Reaction Type | Reactant System | Conditions | Product Type | Reference(s) |
| [4+2] Diels-Alder | 2-Vinylfuran and Maleic Anhydride | Thermal | Oxa-bridged bicyclic adduct | core.ac.uk |
| [4+2] Diels-Alder | Furan and N-Azobenzene Maleimides | N/A | Tetrahydro-epoxyisoindole derivative | mdpi.com |
| [2+2] Photocycloaddition | Cinnamic Acid Derivatives | Photochemical (UV) | Cyclobutane dimers | thieme-connect.com |
| [2+2] Enzymatic Cycloaddition | (E)-4-vinyl aniline | Laccase catalysis | 1,2-disubstituted cyclobutane ring | researchgate.net |
Oxidative Transformations (e.g., Enzymatic Bio-oxidation and Unusual Product Formation)
The oxidation of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. Of particular interest are enzymatic transformations, which can offer high selectivity and novel reaction pathways.
Studies on the bio-oxidation of aromatic amines catalyzed by laccase from Trametes versicolor have revealed complex reactivity. mdpi.com Unlike their phenolic counterparts, which often yield cyclic dimeric structures, aromatic amines like (E)-4-styrylaniline and (E)-4-(prop-1-en-1-yl)aniline tend to form complex mixtures of oligomeric or polymeric by-products under standard enzymatic oxidation conditions. researchgate.netmdpi.com
However, surprising and unusual products have also been isolated. In a remarkable finding, the laccase-catalyzed oxidation of (E)-4-vinyl aniline, a close structural analog, did not yield the expected polymeric materials but instead resulted in a 1,2-substituted cyclobutane ring. This represents the first reported instance of an enzymatically initiated [2+2] olefin cycloaddition. researchgate.net The proposed mechanism involves the laccase acting as an initiator, activating the conjugated π-system of the vinyl aniline to a radical cation. This highly reactive intermediate is pivotal in initiating the cyclization reaction. researchgate.net This discovery opens up new possibilities for biocatalytic C-C bond formation.
Derivatization Pathways and Synthetic Product Characterization
The functional groups present in this compound provide multiple avenues for derivatization to synthesize a library of new compounds. The characterization of these products relies on a suite of standard spectroscopic and analytical techniques.
Key derivatization strategies include:
Modification of the Aniline Moiety: As discussed in section 8.1, reactions such as acylation, alkylation, and Schiff base formation are common. For example, derivatives of related vinyl anilines containing benzotriazolyl groups have been synthesized and characterized. bohrium.com
Substitution on the Aromatic Rings: Electrophilic substitution (Section 8.2) can introduce new functional groups onto either the furan or the aniline ring.
Reactions at the Vinyl Bridge: The vinyl group can participate in cross-coupling reactions or cycloadditions (Section 8.3). Wittig-type reactions on related aldehyde precursors are also a viable route to form the vinyl linkage and its derivatives. mdpi.com
Oxidative Coupling and Polymerization: As seen in enzymatic studies, oxidative conditions can lead to oligomeric or polymeric materials. Electropolymerization is another technique used to synthesize conducting polymers from furan-aniline compounds. smolecule.com
The resulting synthetic products are typically characterized using a combination of methods to confirm their structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., N-H, C=C, C-O-C).
X-ray Crystallography: For crystalline solids, this technique provides definitive proof of the three-dimensional structure, including stereochemistry. bohrium.com
Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC) and column chromatography are used for monitoring reaction progress and purifying products. rdd.edu.iq
The table below provides examples of derivatives synthesized from related furan-aniline or vinyl-aniline precursors.
| Precursor Type | Reaction | Derivative Class | Characterization Methods | Reference(s) |
| Vinyl Aniline Derivative | Krapcho Decarboxylation | Benzotriazolyl Vinyl Aniline | NMR, X-ray Diffraction, CV | bohrium.com |
| Furan-containing Aniline | Condensation with Aldehyde | Aniline Oxide | CHN Analysis, FT-IR, ¹H NMR | rdd.edu.iq |
| Furan-triazole-carbaldehyde | Wittig Reaction | Furan-vinyl-triazole | NMR, Column Chromatography | mdpi.com |
| Aniline & Hetaryl Chalcone (B49325) | Cyclization (ZnCl₂) | Substituted Quinoline | TLC, Column Chromatography | eijppr.com |
| (E)-4-vinyl aniline | Laccase Bio-oxidation | Cyclobutane Dimer | NMR, MS | researchgate.net |
Emerging Research Directions and Future Prospects for E 4 2 Furan 2 Yl Vinyl Aniline
Design and Synthesis of Advanced Derivatives with Tunable Electronic and Optical Properties
The core structure of (E)-4-(2-(Furan-2-yl)vinyl)aniline serves as a versatile scaffold for the design and synthesis of advanced derivatives with tailored electronic and optical characteristics. By strategically modifying the furan (B31954), aniline (B41778), or vinyl components, researchers can fine-tune the molecule's properties for specific applications.
Several synthetic strategies are employed to create these derivatives. These include the direct amination of vinyl furan compounds, palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions for forming aryl-vinyl linkages, and condensation reactions between furfural (B47365) derivatives and aniline. smolecule.com For instance, the synthesis of benzotriazolyl vinyl aniline derivatives, which are structurally analogous to the target compound, has been achieved through Krapcho decarboxylation, yielding the thermodynamically favored (E)-isomer. bohrium.com
The introduction of different functional groups allows for the modulation of the molecule's electronic and optical behavior. For example, new furan-based liquid crystal derivatives have been synthesized with varying terminal alkoxy chain lengths. researchgate.net These modifications have been shown to influence the mesomorphic and optical properties, with shorter chain compounds exhibiting different band gaps and absorption characteristics compared to their longer-chain counterparts. researchgate.net The development of such derivatives with predictable and controllable properties is crucial for their application in electronic devices like organic light-emitting diodes (OLEDs). bohrium.com
Table 1: Synthetic Routes for this compound and its Derivatives
| Synthetic Method | Description | Key Advantages |
| Amination of Vinyl Furan Derivatives | Direct reaction of a furan derivative with an aniline. smolecule.com | Potentially straightforward, one-step process. |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki or Heck coupling to form C-C bonds. smolecule.com | High efficiency and functional group tolerance. |
| Condensation Reactions | Reaction between a furfural derivative and an aniline, often with an acid catalyst. smolecule.com | Utilizes readily available starting materials. |
| Krapcho Decarboxylation | A method used for analogous vinyl aniline derivatives to obtain specific isomers. bohrium.com | Can provide stereoselective synthesis. |
Exploration of Novel Reaction Pathways and Green Catalytic Systems for Synthesis
In line with the growing emphasis on sustainable chemistry, researchers are actively exploring novel and greener reaction pathways for the synthesis of this compound and its derivatives. A significant area of focus is the use of environmentally benign catalysts and solvents.
One promising green approach is the reductive amination of furfural, a biomass-derived platform chemical, with aniline. dtu.dk This method often utilizes heterogeneous catalysts and milder reaction conditions, reducing the environmental impact compared to traditional synthetic routes. The synergistic effect of acid sites and metal sites on the catalyst has been shown to be crucial for this transformation, where the acid sites facilitate the formation of the imine intermediate, and the metal sites promote its reduction. dtu.dk
The use of ultrasound irradiation in the synthesis of related furan-containing compounds, such as 2-furan-2-yl-4H-chromen-4-ones from chalcones, has demonstrated advantages like higher yields, shorter reaction times, and operational simplicity. dntb.gov.ua Similarly, deep eutectic solvents (DESs) are being investigated as green reaction media for amine synthesis, offering enhanced solubility of reactants and catalyst stability. mdpi.com These green chemistry principles are being increasingly applied to the synthesis of complex heterocyclic compounds, paving the way for more sustainable production methods for molecules like this compound.
Development of Multi-Stimuli Responsive Materials Based on This Core Structure
The unique electronic and structural features of the this compound core make it an attractive building block for the development of multi-stimuli responsive materials. These "smart" materials can change their properties in response to external triggers such as pH, temperature, and light. acs.orgnih.govrsc.org
The incorporation of the furan-aniline moiety into polymer backbones can impart responsive behaviors. For instance, polymers containing furan groups can undergo reversible crosslinking through the Diels-Alder reaction with maleimides. researchgate.net This thermally reversible bond allows for the creation of self-healing materials. An aniline trimer derivative featuring multiple furan groups has been successfully used to prepare self-healing anticorrosion coatings. researchgate.net The aniline trimer component provides electrochemical activity and adhesion, while the furan groups enable the thermally reversible crosslinking, leading to a material with both high anticorrosion performance and self-healing capabilities. researchgate.net
Furthermore, the aniline part of the molecule can be exploited to create pH-responsive systems, as the amino group can be protonated or deprotonated. acs.org The vinyl linkage, on the other hand, can be part of a conjugated system that responds to light, potentially leading to photoisomerization and changes in the material's optical properties. The development of polymers that can respond to multiple stimuli by integrating these different functionalities into a single material is a key area of future research. nih.govrsc.org
Advanced Theoretical Prediction and Experimental Validation of Novel Properties
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in predicting the properties of this compound and its derivatives, guiding experimental efforts. semanticscholar.orgnih.govresearchgate.netresearchgate.net These theoretical studies provide valuable insights into the molecule's optimized geometry, electronic structure, and spectroscopic characteristics.
DFT calculations can be used to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is crucial for understanding the molecule's electronic transitions and reactivity. For a novel imidazole (B134444) derivative containing a furan-2-yl group, DFT calculations have been used to analyze charge transfer within the molecule and predict its reactivity. nih.gov
These theoretical predictions are then validated through experimental techniques. Spectroscopic methods like FT-IR, NMR, and UV-Vis are used to confirm the structure and study the electronic properties of the synthesized compounds. nih.gov For example, the solvatochromic behavior of benzotriazolyl vinyl aniline derivatives, where the absorption and emission spectra change with solvent polarity, has been studied both experimentally and theoretically. bohrium.com The close agreement between theoretical predictions and experimental results validates the computational models and provides a deeper understanding of the structure-property relationships in these molecules.
Table 2: Comparison of Theoretical and Experimental Data for Furan-Aniline Derivatives
| Property | Theoretical Method | Experimental Technique | Key Findings |
| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) semanticscholar.org | X-ray Crystallography acs.org | Confirmation of the (E)-isomer and detailed bond lengths and angles. |
| Electronic Properties | TD-DFT semanticscholar.org | UV-Vis Spectroscopy bohrium.com | Prediction and observation of absorption and emission maxima, and solvatochromic shifts. |
| Vibrational Frequencies | DFT researchgate.net | FT-IR and FT-Raman Spectroscopy researchgate.net | Assignment of characteristic vibrational modes of the functional groups. |
| Reactivity | Fukui Functions, MEP Analysis semanticscholar.orgnih.gov | Chemical Reactivity Studies | Identification of electrophilic and nucleophilic sites, guiding synthetic modifications. |
Integration into Hybrid Material Systems for Enhanced Functionality
The integration of this compound and its derivatives into hybrid material systems is a promising strategy for creating materials with enhanced and novel functionalities. These hybrid materials combine the properties of the organic molecule with those of an inorganic or polymeric matrix. uni-konstanz.de
One approach is the incorporation of these molecules into porous organic-inorganic hybrid materials, such as metal-organic frameworks (MOFs) or zeolites. acs.org The defined pore structures of these materials can influence the arrangement and reactivity of the encapsulated molecules. For instance, the encapsulation of metal nanoparticles within zeolites has been shown to control the selectivity of catalytic reactions, a concept that could be extended to reactions involving this compound. acs.org
Another avenue is the development of polymer-based hybrid materials. The electropolymerization of furan-aniline compounds allows for the creation of conductive polymer films with tunable properties. smolecule.com Furthermore, the furan moiety can participate in Diels-Alder reactions, enabling the formation of crosslinked polymer networks. researchgate.net The incorporation of this compound into these networks can introduce specific electronic or optical properties. The development of such hybrid systems, where the organic molecule provides a specific function and the matrix provides structural integrity or a controlled environment, is a key direction for future materials science research. uni-konstanz.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
